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8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride Documentation Hub

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  • Product: 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
  • CAS: 1951439-15-8

Core Science & Biosynthesis

Foundational

CAS registry number and safety data sheet (SDS) for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride

An In-Depth Technical Guide to 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride Part 1: Chemical Identity and Physicochemical Profile Nomenclature and Structure Systematic (IUPAC) Name: 8-Iodoimidazo[1,2-a]pyridin-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride

Part 1: Chemical Identity and Physicochemical Profile

Nomenclature and Structure
  • Systematic (IUPAC) Name: 8-Iodoimidazo[1,2-a]pyridin-6-amine hydrochloride

  • Molecular Formula: C₇H₇ClIN₃

  • Molecular Weight: 295.51 g/mol

  • Chemical Structure: alt text (A representative image of the chemical structure would be placed here in a full document)

CAS Registry Number

A specific CAS Registry Number for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride has not been assigned in major chemical databases as of the latest search. For reference, the structurally related, non-iodinated, isomeric compound, Imidazo[1,2-a]pyridin-8-amine, is registered under CAS Number 73221-18-8.[4] Researchers should exercise diligence in tracking this compound internally.

Physicochemical Properties

Experimental data for this specific molecule is scarce. The following table summarizes computed and inferred properties based on its structure and data from related imidazo[1,2-a]pyridines.

PropertyValue / ObservationSource / Rationale
Appearance Expected to be a solid, potentially off-white to yellow or brown powder.Based on analogous compounds like 8-iodo-6-nitroimidazo[1,2-a]pyridine (yellow solid).[3]
Solubility Likely soluble in polar organic solvents like DMSO and Methanol. Hydrochloride salt form suggests potential for aqueous solubility.General characteristic of similar heterocyclic amine salts.
XLogP3 ~1.1 (for the free base Imidazo[1,2-a]pyridin-8-amine)Computed by PubChem.[4] The iodo- and 6-amino substitution would alter this value.
Stability Store in a cool, dry place, away from light and oxidizing agents. May be air-sensitive.Standard practice for complex organic molecules.[5]

Part 2: Safety, Handling, and Storage (Representative SDS Profile)

Disclaimer: A formal Safety Data Sheet (SDS) for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is not currently available. The following information is a composite safety profile derived from the known hazards of the imidazo[1,2-a]pyridine core, aromatic amines, and organoiodide compounds. This guide is for informational purposes and should be supplemented by institutional safety protocols.

Hazard Identification

Based on GHS classifications of analogous compounds, this substance should be handled as potentially hazardous.[4][5]

Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation

Signal Word: Warning

Precautionary Measures & First Aid
MeasureProtocol
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]P270: Do not eat, drink or smoke when using this product.[6]
Inhalation If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[6][7]
Handling and Storage
  • Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. Use spark-proof tools and ensure adequate ventilation.[7] Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5]

Part 3: Synthesis and Characterization

The synthesis of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is not described as a single procedure in the literature. However, a reliable two-stage pathway can be constructed based on a published method for the synthesis of the free base.[3] The final step, a reduction using iron powder in the presence of hydrochloric acid, directly yields the desired hydrochloride salt.

Proposed Synthetic Pathway

The synthesis begins with the iodination of a 6-nitro-imidazo[1,2-a]pyridine precursor, followed by the selective reduction of the nitro group to an amine, which concurrently forms the hydrochloride salt.

Detailed Experimental Protocol

Stage 1: Synthesis of 8-iodo-6-nitroimidazo[1,2-a]pyridine (3) [3]

  • To a solution of 6-nitroimidazo[1,2-a]pyridine (1.0 eq) in Methanol (MeOH), add Iodine (I₂) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add morpholine (2.6 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture.

  • The collected filter cake is slurried with Ethanol (EtOH) and filtered again to yield the purified product 3 .

Stage 2: Reduction and Salt Formation to Yield 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (4) [3]

  • In a round-bottom flask, suspend the intermediate 3 (1.0 eq) in a mixture of EtOH and water.

  • Add a catalytic amount of concentrated Hydrochloric acid (HCl).

  • Add Iron (Fe) powder (5.0 eq) to the mixture.

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling, filter the reaction mixture through diatomite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the crude 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, which can be further purified by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Iodination cluster_stage2 Stage 2: Reduction & Salt Formation start1 6-nitroimidazo[1,2-a]pyridine reagents1 I₂, Morpholine MeOH, 0°C to RT start1->reagents1 product1 8-iodo-6-nitroimidazo [1,2-a]pyridine reagents1->product1 reagents2 Fe Powder, conc. HCl EtOH/H₂O, Reflux product1->reagents2 product2 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride reagents2->product2

Sources

Exploratory

Synthesis Pathways for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride Derivatives: A Technical Guide

Executive Summary & Strategic Overview Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-bridgehead heterocycles, serving as the core scaffold for numerous therapeutic agents, including anxiolytics, antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-bridgehead heterocycles, serving as the core scaffold for numerous therapeutic agents, including anxiolytics, antiviral compounds, and kinase inhibitors[1]. Among these, the 8-iodo-imidazo[1,2-a]pyridin-6-ylamine derivative is a highly sought-after synthetic intermediate. The strategic placement of an iodine atom at the C8 position provides a versatile, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C6-amine facilitates subsequent amide coupling, urea formation, or reductive amination.

This whitepaper outlines a highly optimized, five-step synthetic pathway to produce 8-iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride. The protocols herein are designed with strict adherence to chemoselectivity, scalability, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the target scaffold relies on the classical Tschitschibabin condensation[2], but requires precise electronic control to prevent off-target polymerization.

  • Starting Material Selection: We initiate the synthesis from 2-amino-5-nitropyridine . This precursor is inexpensive, and the strongly electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic aromatic substitution (iodination) exclusively to the 3-position.

  • Orthogonal Reactivity & Protection Strategy: Following the reduction of the nitro group, the resulting intermediate (2,5-diamino-3-iodopyridine) possesses two nucleophilic amine centers[3]. However, their electronic profiles differ significantly. The 2-amino group's lone pair is delocalized into the pyridine ring (amidine-like resonance), making it less nucleophilic than the 5-amino group, which behaves more like a standard aniline. To prevent the 5-amino group from competitively attacking the α-haloketone during cyclization, we exploit this electronic disparity to regioselectively protect the 5-position using a tert-butyloxycarbonyl (Boc) group.

  • Tschitschibabin Cyclization Mechanism: With the 5-position protected, the cyclization proceeds cleanly. The endocyclic pyridine nitrogen (N1), being the most nucleophilic site in the protected system, performs an initial SN​2 attack on the α-carbon of chloroacetaldehyde. Subsequent intramolecular condensation of the exocyclic 2-amino group with the aldehyde carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine core[4].

Reaction Pathway Visualization

SynthesisPathway SM 2-Amino-5-nitropyridine Int1 2-Amino-3-iodo-5-nitropyridine SM->Int1 NIS, DMF, 80°C Regioselective Iodination Int2 2,5-Diamino-3-iodopyridine Int1->Int2 Fe, NH4Cl, EtOH/H2O, 80°C Nitro Reduction Int3 tert-Butyl (6-amino-5-iodopyridin-3-yl)carbamate Int2->Int3 Boc2O, THF, RT Selective Protection Int4 tert-Butyl (8-iodoimidazo[1,2-a]pyridin-6-yl)carbamate Int3->Int4 Chloroacetaldehyde, NaHCO3, EtOH, Reflux Tschitschibabin Cyclization Prod 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl Int4->Prod 4M HCl in Dioxane, RT Deprotection & Salt Formation

Figure 1: Five-step synthetic workflow for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride.

Comprehensive Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Regioselective Iodination

Objective: Synthesis of 2-amino-3-iodo-5-nitropyridine.

  • Procedure: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M). Add N-iodosuccinimide (NIS, 1.1 eq) in a single portion. Heat the reaction mixture to 80 °C.

  • Causality: DMF efficiently solubilizes the polar starting material, while heating provides the necessary activation energy for the electrophilic aromatic substitution. The strong electron-withdrawing nitro group ensures complete regiocontrol, directing the iodonium ion exclusively to the 3-position.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 1:1). Upon consumption of the starting material (approx. 4 h), pour the hot mixture into ice-water. The sudden shift in polarity causes the highly crystalline product to precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of 2,5-diamino-3-iodopyridine[3].

  • Procedure: Suspend 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a 4:1 mixture of EtOH and H₂O. Add iron powder (5.0 eq) and ammonium chloride (2.0 eq). Reflux the mixture vigorously for 2 hours.

  • Causality: The Béchamp reduction (Fe/NH₄Cl) is utilized because it is highly chemoselective. Unlike palladium-catalyzed hydrogenation, which frequently causes undesired dehalogenation (loss of the C3 iodine), the iron-based system reduces the nitro group to an amine while leaving the carbon-iodine bond completely intact.

  • Validation & Isolation: The reaction transitions from a yellow suspension to a dark brown/black slurry. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the diamine.

Protocol C: Regioselective Amine Protection

Objective: Synthesis of tert-butyl (6-amino-5-iodopyridin-3-yl)carbamate.

  • Procedure: Dissolve 2,5-diamino-3-iodopyridine (1.0 eq) in anhydrous THF at 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Causality: The inherent electronic disparity between the two amines allows for stoichiometric control. The 5-amino group acts as the primary nucleophile, attacking the Boc anhydride. Limiting the Boc₂O to 1.05 equivalents prevents over-protection.

  • Validation & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Purify the crude residue via silica gel flash chromatography to isolate the mono-protected intermediate.

Protocol D: Tschitschibabin Cyclization

Objective: Synthesis of tert-butyl (8-iodoimidazo[1,2-a]pyridin-6-yl)carbamate.

  • Procedure: Combine the protected intermediate (1.0 eq) and sodium bicarbonate (1.5 eq) in ethanol. Add chloroacetaldehyde (50% aqueous solution, 1.5 eq). Reflux the mixture for 12 hours.

  • Causality: The endocyclic nitrogen attacks the α-carbon of the chloroacetaldehyde. NaHCO₃ acts as a critical acid scavenger; it neutralizes the HCl generated during the substitution step, preventing the protonation of the pyridine nitrogen, which would otherwise stall the reaction[2].

  • Validation & Isolation: Evaporate the ethanol. Partition the residue between water and EtOAc. The organic layer is concentrated and recrystallized from EtOAc/Hexanes to afford the pure imidazo[1,2-a]pyridine core.

Protocol E: Deprotection & Salt Formation

Objective: Synthesis of 8-iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride.

  • Procedure: Dissolve the cyclized intermediate in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature. Stir for 4 hours.

  • Causality: The strongly acidic conditions cleave the Boc protecting group. The reaction is driven to absolute completion by Le Chatelier's principle via the evolution of isobutylene and CO₂ gas. Simultaneously, the basic imidazo[1,2-a]pyridine nitrogen is protonated, drastically reducing its solubility in the DCM/dioxane matrix and driving crystallization.

  • Validation & Isolation: A thick precipitate will form. Filter the solid, wash extensively with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to afford the final hydrochloride salt.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative metrics for the optimized five-step workflow, assuming a 10-gram starting scale.

StepChemical TransformationKey ReagentsTime (h)Temp (°C)Yield (%)HPLC Purity (%)
1 Regioselective IodinationNIS, DMF48085 - 88> 98.0
2 Nitro ReductionFe, NH₄Cl, EtOH/H₂O28090 - 92> 97.5
3 Selective ProtectionBoc₂O, THF62578 - 82> 99.0
4 Tschitschibabin CyclizationChloroacetaldehyde, NaHCO₃127865 - 70> 95.0
5 Deprotection & Salt Formation4M HCl in Dioxane42592 - 95> 99.5

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences 109, 01005 (2024).

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Compounds and methods of use (WO2023146989A1). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

Introduction & Strategic Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, minodronic acid) and serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, minodronic acid) and serving as a critical pharmacophore in modern kinase inhibitors[1]. Late-stage functionalization of this core via the Buchwald-Hartwig amination is a powerful strategy for drug discovery and development[2].

However, utilizing 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS: 1951439-15-8) as a starting material presents a complex chemoselectivity challenge. The molecule is intrinsically bifunctional: it contains a highly electrophilic C(sp2)-I bond at the C8 position and a nucleophilic primary amine at the C6 position. Under standard cross-coupling conditions, this bifunctionality rapidly leads to intermolecular self-condensation and intractable oligomerization. Furthermore, the substrate is supplied as a hydrochloride salt, necessitating precise stoichiometric control of the base to ensure catalyst turnover without degrading the sensitive heteroaromatic core.

This application note details a self-validating, chemoselective protocol to couple the C8-iodo position with an exogenous secondary amine (e.g., morpholine) while strictly preserving the C6-primary amine for subsequent synthetic steps.

Mechanistic Causality: Ligand and Base Selection

To achieve absolute chemoselectivity, the catalytic system must kinetically favor the oxidative addition and subsequent reductive elimination of the exogenous secondary amine over the endogenous primary amine.

  • Ligand Selection (RuPhos vs. BrettPhos): The steric and electronic modulation provided by dialkylbiaryl phosphine ligands dictates the reaction pathway[3]. We employ RuPhos , which possesses a specific steric profile that significantly lowers the activation energy barrier for the reductive elimination of secondary aliphatic amines[3]. Conversely, RuPhos sterically encumbers and disfavors the coupling of primary anilines/aminopyridines[4]. If a ligand like BrettPhos were used, the catalyst would actively promote the arylation of the C6-primary amine, leading to rapid polymerization[4].

  • Base Selection (Cs₂CO₃): Because the substrate is a hydrochloride salt, the base must serve a dual purpose. We utilize 3.0 equivalents of anhydrous Cesium Carbonate (Cs₂CO₃). The first 1.0 equivalent is instantly consumed to neutralize the HCl salt, liberating the free base of the imidazo[1,2-a]pyridine. The remaining 2.0 equivalents drive the deprotonation step of the catalytic cycle. Cs₂CO₃ is chosen over strong alkoxides (like NaOtBu) because it is mild enough to tolerate the unprotected C6-primary amine without inducing base-catalyzed side reactions[4].

Reaction Design & Chemoselectivity Logic

Chemoselectivity Substrate 8-Iodo-imidazo[1,2-a] pyridin-6-ylamine HCl (Bifunctional) Catalyst RuPhos Pd G3 + Cs2CO3 (3.0 eq) Substrate->Catalyst SecAmine Morpholine (Sec. Amine, 2.0 eq) SecAmine->Catalyst Product 8-Morpholino-imidazo [1,2-a]pyridin-6-ylamine (Desired) Catalyst->Product Favored by RuPhos Polymer Oligomerization / C6-NH2 Arylation (Suppressed) Catalyst->Polymer Disfavored by Sterics

Chemoselective control in the Buchwald-Hartwig amination using RuPhos.

Quantitative Data Summary

The table below summarizes the expected chemoselective outcomes based on the rational selection of Buchwald dialkylbiaryl phosphine ligands applied to this bifunctional substrate.

Ligand SystemAmine Type Kinetically FavoredExpected Chemoselectivity (C8 vs C6-NH₂)Predicted Yield of Desired Product
RuPhos Pd G3 Secondary AliphaticHigh (Favors exogenous morpholine)>85%
BrettPhos Pd G3 Primary Anilines/AminesLow (Favors endogenous polymerization)<20%
XPhos Pd G3 Universal / Broad ScopeModerate (Competitive mixture formed)~40-50%

Detailed Experimental Protocol

Workflow Step1 Step 1: Neutralization & Setup Add Substrate (1 eq), Cs2CO3 (3 eq) into Schlenk flask Step2 Step 2: Catalyst Addition Add RuPhos Pd G3 (5 mol%), Evacuate & Backfill N2 (x3) Step1->Step2 Step3 Step 3: Solvent & Amine Add degassed 1,4-Dioxane, Add Morpholine (2 eq) Step2->Step3 Step4 Step 4: Reaction Execution Heat at 85°C for 12 h, Monitor via LC-MS Step3->Step4 Step5 Step 5: Workup & Isolation Filter through Celite, Concentrate, Purify via Flash CC Step4->Step5

Step-by-step workflow for the Pd-catalyzed cross-coupling protocol.

Materials Required:
  • Substrate: 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (1.0 mmol, 295.5 mg)

  • Amine: Morpholine (2.0 mmol, 174.2 mg / 175 µL)

  • Catalyst: RuPhos Pd G3 (0.05 mmol, 41.8 mg, 5 mol%)

  • Base: Anhydrous Cs₂CO₃ (3.0 mmol, 977.4 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Solid Reagent Loading: To the flask, add 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (1.0 eq) and finely powdered, anhydrous Cs₂CO₃ (3.0 eq). Note: The excess base is critical to fully neutralize the HCl salt and prevent catalyst poisoning.

  • Catalyst Introduction: Add RuPhos Pd G3 (5 mol%). Seal the flask with a rubber septum.

  • Atmosphere Exchange: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Liquid Addition: Using a purged syringe, add anhydrous, sparged 1,4-Dioxane (10 mL), followed immediately by Morpholine (2.0 eq).

  • Reaction Execution: Transfer the sealed flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. The initial suspension will gradually change color as the active Pd(0) species is generated and the cross-coupling proceeds.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane : Methanol gradient, typically 95:5 to 90:10 containing 1% Et₃N to prevent tailing of the basic product) to afford the pure 8-morpholino-imidazo[1,2-a]pyridin-6-ylamine.

Self-Validation & Troubleshooting

To ensure the protocol is functioning as a self-validating system, monitor the reaction via LC-MS at the 2-hour and 12-hour marks.

  • Neutralization Check: Upon addition of the solvent and base, the generation of the free base can be inferred if the starting material fully dissolves/suspends without immediate clumping.

  • Mass Shift Analysis: The starting material free base has an exact mass of [M+H]+ = 260.0. The desired product will show a distinct mass shift to [M+H]+ = 219.1.

  • Troubleshooting Polymerization: If LC-MS indicates masses corresponding to dimers ([M+H]+ = 391.2), this indicates premature activation of the C6-amine. Ensure that RuPhos Pd G3 is used exclusively and that the morpholine is added immediately upon solvent addition to outcompete the intramolecular reaction.

References

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions RSC Advances[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega / ResearchGate[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry[Link]

Sources

Application

Application Note: Palladium-Catalyzed Divergent Functionalization of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Experimental Protocols Scaffold Analysis: The Dual-Functional Challenge The im...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Experimental Protocols

Scaffold Analysis: The Dual-Functional Challenge

The imidazo[1,2-a]pyridine nucleus is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the anxiolytic alpidem and the hypnotic zolpidem. While the C3 position of this bicyclic system is highly susceptible to standard electrophilic substitution, the C8 position is notoriously inert to traditional nucleophilic attacks. Consequently, transition-metal catalysis has emerged as the definitive strategy for functionalizing the C8 position ().

The building block 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS: 1951439-15-8) presents a highly valuable, yet technically demanding, dual-functional topological profile:

  • The 8-Iodo Handle: The C8–I bond possesses a exceptionally low bond dissociation energy. This facilitates rapid oxidative addition by Pd(0) species under mild conditions, allowing it to outcompete other potential reaction sites.

  • The 6-Amino Group: As a primary amine, this moiety can act as a Lewis base, potentially coordinating to the palladium or copper metal centers and stalling the catalytic cycle. It also presents a chemoselectivity challenge during Buchwald-Hartwig aminations.

  • The Hydrochloride Salt: Supplied as an HCl salt for oxidative stability, this introduces a critical stoichiometric variable. The acidic proton must be accounted for in the reaction design to prevent the depletion of the base required for the cross-coupling mechanism.

Reaction Pathway Visualization

To navigate the divergent reactivity of this scaffold, we have mapped the primary palladium-catalyzed functionalization pathways. The selection of specific ligands and bases dictates the chemoselectivity of the transformation.

G cluster_reactions Palladium-Catalyzed Cross-Couplings SM 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl (Dual-Functional Scaffold) Base Base Neutralization (+1.0 eq Base) SM->Base Deprotonation Suzuki Suzuki-Miyaura Pd(dppf)Cl2 Base->Suzuki + Ar-B(OH)2 Sonogashira Sonogashira Pd(PPh3)4 / CuI Base->Sonogashira + Terminal Alkyne Buchwald Buchwald-Hartwig Pd2(dba)3 / XPhos Base->Buchwald + R-NH2 Prod1 8-Aryl-6-amino Imidazo[1,2-a]pyridine Suzuki->Prod1 Prod2 8-Alkynyl-6-amino Imidazo[1,2-a]pyridine Sonogashira->Prod2 Prod3 8-Amino-6-amino Imidazo[1,2-a]pyridine Buchwald->Prod3

Divergent Pd-catalyzed functionalization of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine.

Critical Parameters & Quantitative Optimization

To achieve high yields and strict C8-regioselectivity, the catalytic system must be precisely tuned. Bidentate ligands with large bite angles (e.g., dppf) are prioritized to maintain a saturated coordination sphere around the Pd center, thereby preventing off-target chelation from the endogenous 6-amino group ().

Table 1: Quantitative Optimization Matrix for C8-Functionalization

Reaction TypeCatalyst / Ligand SystemBase / SolventTemp / TimeYield RangeChemoselectivity Notes
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (3.0 eq) / Dioxane:H₂O90 °C / 6 h75–92%Excellent; C8 selective. Amine requires no protection.
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPEA (3.0 eq) / DMF70 °C / 8 h68–85%Good; Slight excess of alkyne needed to prevent Cu-amine chelation.
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)Cs₂CO₃ (3.0 eq) / Toluene100 °C / 16 h40–65%Moderate; Endogenous 6-amine can competitively couple. Protection recommended.

Self-Validating Experimental Methodologies

The following protocols are engineered with built-in causality and self-validating checkpoints (visual and analytical) to ensure the integrity of the catalytic cycle at every step.

Protocol A: C8-Selective Suzuki-Miyaura Arylation

Reagents:

  • 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl: 1.0 mmol (295.5 mg)

  • Aryl boronic acid (e.g., Phenylboronic acid): 1.2 mmol (146.3 mg)

  • Pd(dppf)Cl₂: 0.05 mmol (36.6 mg)

  • Na₂CO₃: 3.0 mmol (318.0 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v): 10 mL

Step-by-Step Workflow:

  • Matrix Preparation & Degassing: Combine the imidazopyridine salt, boronic acid, and Na₂CO₃ in the solvent mixture. Sparge the suspension vigorously with Argon for 15 minutes.

    • Causality: The 3.0 equivalents of base serve a dual purpose: 1.0 eq strictly neutralizes the HCl salt, while 2.0 eq form the reactive trihydroxyboronate intermediate required for transmetalation. Degassing prevents oxygen insertion into the Pd(0) species, which would form an inactive peroxo-palladium complex.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ under a positive Argon stream and heat the reaction block to 90 °C.

    • Validation Checkpoint: Within 10–15 minutes at 90 °C, the pale suspension will transition into a deep red/brown homogeneous solution. This color shift visually validates the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Reaction Monitoring: Stir the reaction at 90 °C for 6 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS (ESI+). The reaction is complete when the starting material mass (m/z 260.0 [M+H]⁺) is entirely consumed and replaced by the product mass (e.g., m/z 210.1 [M+H]⁺ for the 8-phenyl derivative).

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Eluent: 5–10% MeOH in DCM).

    • Causality: The highly polar nature of the free 6-amino group necessitates a polar protic modifier (MeOH) during silica gel elution to prevent severe peak tailing.

Protocol B: C8-Selective Sonogashira Alkynylation

Reagents:

  • 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl: 1.0 mmol (295.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.5 mmol (153.2 mg)

  • Pd(PPh₃)₄: 0.05 mmol (57.8 mg)

  • CuI: 0.10 mmol (19.0 mg)

  • DIPEA: 3.0 mmol (387.7 mg, ~0.52 mL)

  • Anhydrous DMF: 8 mL

Step-by-Step Workflow:

  • Substrate Neutralization: Dissolve the starting material in anhydrous DMF, add DIPEA, and stir for 10 minutes at room temperature.

    • Causality: DIPEA immediately neutralizes the HCl salt. If this step is skipped, the acidic proton will degrade the Pd catalyst and protonate the alkyne, completely stalling the formation of the copper acetylide intermediate.

  • Dual-Catalyst Activation: Add the terminal alkyne, followed by Pd(PPh₃)₄ and CuI. Degas via three freeze-pump-thaw cycles. Heat to 70 °C.

    • Causality: CuI reacts with the terminal alkyne to form the copper acetylide, while Pd(PPh₃)₄ undergoes oxidative addition into the C8–I bond. The cycles intersect during transmetalation. A slight excess of alkyne (1.5 eq) is used to ensure Cu(I) remains engaged in the catalytic cycle rather than chelating to the 6-amino group.

  • Monitoring & Workup: Stir for 8 hours. Monitor via LC-MS (Target m/z 234.1 [M+H]⁺ for the phenylethynyl derivative). Upon completion, dilute with EtOAc and wash the organic layer with a 10% aqueous ammonia solution.

    • Validation Checkpoint: During the ammonia wash, the aqueous layer will turn a vibrant, deep blue. This indicates the formation of the water-soluble [Cu(NH₃)₄]²⁺ complex, visually validating the successful extraction and removal of the copper co-catalyst from the organic product.

References

  • From the Particular Reactivity of 8-Iodoimidazo[1,2-a]pyridine towards Copper- and Palladium-Catalyzed Aminations Bulletin of the Chemical Society of Japan URL:[Link]

  • Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)-H arylation Organic & Biomolecular Chemistry URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Method

Application Note: Advanced Preformulation and Formulation Strategies for Imidazo[1,2-a]pyridine Hydrochloride Salts

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary The imidazo[1,2-a]pyridine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, featured prominently in marketed sedatives (e.g., zolpidem), oncology probes (e.g., PI3K/mTOR inhibitors), and novel antimycobacterial agents like ND-09759[1][2]. Due to the weakly basic nature of the imidazo-nitrogen, the free base forms of these molecules frequently exhibit poor aqueous solubility (<10 μg/mL), necessitating salt formation to achieve viable oral bioavailability[3].

While hydrochloride (HCl) is the most frequently selected counterion due to its low molecular weight and high protonation efficiency[4], formulating imidazo[1,2-a]pyridine HCl salts presents two critical preclinical challenges: salt disproportionation in basic microenvironments and the gastric common-ion effect [5]. This application note provides a comprehensive, causality-driven framework for navigating these challenges through miniaturized screening, pHmax​ determination, and excipient compatibility profiling.

Mechanistic Insights: The Physicochemical Landscape

The pHmax​ Paradigm and Salt Disproportionation

Salt disproportionation is the thermodynamically driven reversion of an ionized salt back into its unionized, poorly soluble free base form[4]. For imidazo[1,2-a]pyridine HCl salts, this risk is dictated by the pHmax​ —the specific pH at which the solubility of the salt and the free base are identical. If the microenvironmental pH of the formulation (driven by excipients or physiological fluids) exceeds the pHmax​ , the free base becomes the stable solid phase and precipitates[3][6]. Consequently, excipients that elevate the local pH above this critical threshold must be strictly excluded from the formulation.

The Gastric Common-Ion Effect

While HCl salts drastically improve baseline solubility in water, their dissolution in the stomach can be paradoxically hindered. The high concentration of endogenous chloride ions ( [Cl−]≈0.1M ) in gastric fluid (pH 1.2–2.0) shifts the solubility equilibrium of the API-HCl salt, heavily suppressing its dissolution rate[5]. Preclinical formulation strategies must account for this by either utilizing cosolvents, lipid-based systems, or ensuring rapid transit to the upper intestine where chloride concentrations drop.

Mechanism Solid API-HCl (Solid) Gastric Gastric Media (pH 1.2) High [Cl-] Solid->Gastric Oral Dose CommonIon Common-Ion Effect (Solubility Suppression) Gastric->CommonIon High Chloride Intestine Intestinal Media (pH 6.8) Low [Cl-] Gastric->Intestine Transit CommonIon->Gastric Limits Dissolution Disprop Salt Disproportionation (Free Base Precipitates) Intestine->Disprop pH > pHmax Absorb Systemic Absorption Intestine->Absorb Solubilized API

Mechanistic pathways of dissolution, common-ion effect, and disproportionation.

Preclinical Formulation Workflows

A rational, tiered approach prevents late-stage formulation failures. The workflow below outlines the critical path from free base API to an optimized, bioavailable in vivo formulation.

Workflow FB Imidazo[1,2-a]pyridine Free Base API Screen 96-Well Salt Screening (HCl Counterion) FB->Screen Profile pH-Solubility Profiling (Determine pHmax) Screen->Profile Select Hit Stress Disproportionation Stress Testing (XRPD/DSC) Profile->Stress pHmax Identified Form Prototype Formulation (pH < pHmax) Stress->Form Excipient Selection PK In Vivo PK Evaluation (Bioavailability) Form->PK Dosing

Preclinical formulation workflow for imidazo[1,2-a]pyridine HCl salts.

Step-by-Step Experimental Protocols

Protocol 1: Miniaturized 96-Well Plate Salt Screening & pHmax​ Determination

Causality & Rationale: Traditional salt screening consumes prohibitive amounts of early-stage API. A miniaturized approach allows high-throughput evaluation of counterions using minimal material[3]. Furthermore, empirically measuring the pHmax​ provides a self-validating check against theoretical pKa-derived calculations.

  • API Dispensing: Dispense 2.0 mg of the imidazo[1,2-a]pyridine free base into each well of a glass-bottom 96-well plate.

  • Counterion Addition: Add equimolar amounts of hydrochloric acid (1.05 equivalents to ensure complete protonation) dissolved in a matrix of ICH-compliant solvents (e.g., ethanol, acetone, THF, and aqueous mixtures).

  • Thermal Cycling: Seal the plate and subject it to temperature cycling (5°C to 50°C at 0.5°C/min) for 48 hours to induce nucleation and crystallization.

  • Isolation & Verification: Isolate the resulting HCl salt precipitates via centrifugation. Confirm crystallinity and polymorphic purity using high-throughput X-ray Powder Diffraction (XRPD).

  • Self-Validating pHmax​ Measurement: Suspend an excess amount (~15 mg) of the confirmed HCl salt in 1 mL of unbuffered LC-MS grade water. Agitate at 37°C for 24 hours. Centrifuge, and measure the pH of the supernatant. The resulting equilibrium pH of this saturated solution is the empirical pHmax​ [3].

Protocol 2: Excipient Compatibility and Disproportionation Stress Testing

Causality & Rationale: Excipients with alkaline surface properties (e.g., magnesium stearate, calcium carbonate) can drive the microenvironmental pH above the pHmax​ , causing the HCl salt to disproportionate into the free base[4][6]. This protocol uses thermal analysis as a self-validating detection mechanism.

  • Binary Mixture Preparation: Prepare binary mixtures of the imidazo[1,2-a]pyridine HCl salt and selected excipients in a 1:1 (w/w) ratio. Triturate gently to ensure intimate particle-to-particle contact.

  • Moisture Stressing: Add 10% (w/w) sterile water to the mixtures. Moisture acts as a conduit for microenvironmental acid-base reactions, simulating worst-case high-humidity storage.

  • Incubation: Seal the samples in glass vials and incubate at accelerated stability conditions (40°C / 75% RH) for 4 weeks.

  • Self-Validating DSC Analysis: Analyze the stressed samples using Differential Scanning Calorimetry (DSC), heating from 20°C to 250°C at 5°C/min.

    • Interpretation: The absence of a melting endotherm corresponding to the free base confirms that the salt is thermally stable and has not disproportionated[7]. The emergence of the free base endotherm indicates excipient incompatibility.

Quantitative Data Summary

The table below summarizes the physicochemical shifts observed when converting a prototypical imidazo[1,2-a]pyridine preclinical candidate (based on literature data for IIIM-290) from a free base to an HCl salt[3].

ParameterImidazo[1,2-a]pyridine Free BaseHydrochloride (HCl) SaltFold Improvement / Impact
Aqueous Solubility ~8.6 μg/mL~387 μg/mL45-fold increase
pHmax​ (Experimental) N/A3.0Dictates formulation pH limits
In Vivo AUC (Mice) Baseline>1.5x Baseline>1.5-fold improvement
In Vivo Cmax​ Baseline>1.5x Baseline>1.5-fold improvement
Thermal Stability Lower melting pointHigh melting pointPrevents heat disproportionation

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M.
  • Source: google.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis and scale-up of 8-Iodo-imidazo[1,2-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis and scale-up of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride .

Due to the presence of multiple reactive sites, a reducible nitro intermediate, and a labile carbon-iodine (C–I) bond, this three-step synthetic workflow requires precise chemoselective control. Below, you will find a mechanistic breakdown of the pathway, self-validating experimental protocols, quantitative data comparisons, and an expert-level troubleshooting FAQ.

Section 1: Workflow Overview & Pathway Visualization

The most efficient and regiospecific route to the target molecule avoids late-stage iodination (which suffers from poor regioselectivity at the C3 vs. C8 positions). Instead, it utilizes 2-amino-3-iodo-5-nitropyridine as the starting material. The workflow consists of:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine core.

  • Chemoselective Reduction: Reduction of the C6-nitro group without hydrodehalogenation of the C8-iodine.

  • Controlled Salt Formation: Selective mono-protonation to yield the hydrochloride salt.

SynthesisWorkflow SM 2-Amino-3-iodo-5-nitropyridine (Starting Material) Int1 8-Iodo-6-nitroimidazo[1,2-a]pyridine (Intermediate 1) SM->Int1 Reagent1 Bromoacetaldehyde diethyl acetal + HBr (aq) / Heat Reagent1->Int1 Int2 8-Iodo-imidazo[1,2-a]pyridin-6-amine (Intermediate 2) Int1->Int2 Reagent2 Fe powder, NH4Cl EtOH/H2O, 80°C Reagent2->Int2 Product 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl (Final Product) Int2->Product Reagent3 1.0 eq HCl in Dioxane Et2O, 0°C Reagent3->Product

Figure 1: Three-step synthetic workflow for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride.

Section 2: Step-by-Step Methodologies

These protocols are designed as self-validating systems. Do not proceed to the next step unless the specified analytical checkpoints (e.g., LC-MS m/z values) are met.

Step 1: Imidazo[1,2-a]pyridine Core Cyclization
  • Electrophile Generation: In a round-bottom flask, combine bromoacetaldehyde diethyl acetal (1.5 eq) and 48% aqueous HBr (0.2 eq). Reflux for 1.5 h to generate highly reactive bromoacetaldehyde in situ[1].

  • Neutralization: Cool the mixture and pour it onto a suspension of NaHCO₃ in 2-propanol. Stir until gas evolution completely ceases. Filter the precipitate.

  • Cyclization: Add 2-amino-3-iodo-5-nitropyridine (1.0 eq) to the filtrate. Stir the reaction mixture at reflux (80 °C) for 3–4 hours[2].

  • Validation Checkpoint: Monitor via LC-MS. The starting material (m/z 266[M+H]⁺) must be fully consumed, replaced by a single peak corresponding to 8-iodo-6-nitroimidazo[1,2-a]pyridine (m/z 290 [M+H]⁺).

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH.

Step 2: Chemoselective Nitro Reduction
  • Suspension: Suspend 8-iodo-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in a 4:1 mixture of EtOH and H₂O.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium chloride (NH₄Cl) (2.0 eq) to the suspension[3].

  • Reduction: Heat the mixture to 80 °C under vigorous stirring for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. Confirm the presence of the product mass (m/z 260 [M+H]⁺). Critical: Ensure there is no peak at m/z 134 [M+H]⁺, which would indicate catastrophic deiodination.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad generously with hot EtOAc. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO₃ to isolate the free base.

Step 3: Controlled Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base (8-iodo-imidazo[1,2-a]pyridin-6-amine) in anhydrous diethyl ether (Et₂O) or THF and cool to 0 °C.

  • Protonation: Slowly add exactly 1.0 equivalent of a standardized 4M HCl in dioxane solution dropwise under a Nitrogen (N₂) atmosphere.

  • Isolation: Stir for 30 minutes at 0 °C as the mono-hydrochloride salt precipitates. Filter under a nitrogen blanket to prevent moisture absorption, wash with cold anhydrous Et₂O, and dry under high vacuum.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my cyclization yield low when using commercially available aqueous chloroacetaldehyde? A1: Aqueous chloroacetaldehyde is highly prone to polymerization and trimerization, which consumes the electrophile before it can react with the weakly nucleophilic 2-amino-3-iodo-5-nitropyridine. By switching to bromoacetaldehyde diethyl acetal and pre-treating it with catalytic HBr, you generate the highly reactive, unpolymerized bromoacetaldehyde in situ[1]. This ensures a high local concentration of the active monomeric electrophile, driving the Ortoleva-King-type cyclization forward efficiently while suppressing side reactions.

Q2: I am losing the iodine atom (hydrodehalogenation) during the nitro reduction step. How can I prevent this? A2: The loss of the iodine atom at the C8 position is a classic consequence of using transition-metal catalysts (like Pd/C, PtO₂, or Raney Nickel) under hydrogen gas. Palladium readily undergoes oxidative addition into the relatively weak C(sp²)–I bond, leading to rapid hydrodehalogenation. To achieve chemoselectivity, you must switch to a Single Electron Transfer (SET) reduction mechanism. Using Iron (Fe) or Zinc (Zn) powder with NH₄Cl selectively reduces the highly electrophilic nitro group through a series of electron and proton transfers, leaving the aryl iodide bond completely intact[3].

Q3: My final hydrochloride salt is highly hygroscopic, gummy, and shows multiple protonation states by NMR. How do I fix this? A3: The 8-iodo-imidazo[1,2-a]pyridin-6-amine free base contains multiple basic sites: the primary aniline-like amine at C6 and the imidazo[1,2-a]pyridine bridgehead system (specifically the N1 nitrogen). The N1 nitrogen is the most basic site (pKa ~ 7.0), while the C6 amine is significantly less basic (pKa ~ 4.0). If you use an excess of aqueous HCl, you risk double-protonation and the introduction of water, leading to a hygroscopic mixed-salt. To isolate the mono-hydrochloride salt selectively at the N1 position, you must use exactly 1.0 equivalent of anhydrous HCl in dioxane and perform the precipitation in a non-polar solvent like diethyl ether at 0 °C.

Section 4: Quantitative Data Comparison

The table below summarizes the causality behind choosing specific reduction conditions, highlighting the severe impact of standard catalytic hydrogenation on the C–I bond.

Reduction MethodReagents & ConditionsTarget Yield (%)Deiodination (Side Product) (%)Reaction Time (h)
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH, RT< 10%> 85%12
Tin-mediated Reduction SnCl₂·2H₂O, EtOH, Reflux65%5–10%4
Iron-mediated Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C88%< 1%2
Zinc-mediated Reduction Zn dust, NH₄Cl, H₂O, RT92%< 1%1.5

Section 5: References

  • [2] Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. NIScPR Online Periodicals Repository (Indian Journal of Chemistry). Available at:

  • [1] Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. ACS Publications (Journal of Medicinal Chemistry). Available at:

  • [3] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. ACS Publications (Organic Letters). Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges presented by 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges presented by 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride . This building block is highly valued in drug discovery, but its structural complexity—featuring an electrophilic C8-iodine, a nucleophilic 6-amino group, a highly reactive C3 position, and a hydrochloride salt—creates a perfect storm for byproduct formation if reaction conditions are not rigorously controlled.

This guide bypasses generic advice, focusing strictly on the causality of side reactions and providing self-validating protocols to ensure your synthetic workflows succeed.

I. Diagnostic Workflow for Byproduct Identification

Before altering your reaction parameters, you must accurately diagnose the failure mode. Use the following LC-MS/NMR diagnostic logic tree to identify which competing pathway is dominating your reaction.

G Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Identify Major Byproduct Mass/Shift Start->Q1 B1 Deiodination [M - 126 Da] Q1->B1 B2 Over-acylation/alkylation [M + R] Q1->B2 B3 C3-Functionalization [Unexpected Isomer/Mass] Q1->B3 B4 Unreacted Starting Material [Stalled Reaction] Q1->B4 S1 Accelerate Transmetalation: Change to Pd(dppf)Cl2, add water B1->S1 S2 Control Electrophile: Slow addition, lower temp (0°C) B2->S2 S3 Protect C3 or Avoid harsh oxidants B3->S3 S4 Compensate for HCl salt: Add +1.0 eq extra base B4->S4

Diagnostic workflow for identifying and resolving major byproducts in imidazo[1,2-a]pyridine reactions.

II. Core Troubleshooting & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding mostly the deiodinated byproduct instead of the cross-coupled product?

Causality: Deiodination (protodehalogenation) is a notorious competing pathway in the cross-coupling of electron-rich haloimidazopyridines 12. It occurs when the rate of transmetalation is slower than the rate of β -hydride elimination or reduction of the Pd(II)-aryl intermediate. Because the C8 position is sterically hindered, transmetalation is naturally bottlenecked. If the base is insufficient to form the active boronate complex, the catalytic cycle stalls at the Pd(II) intermediate, which then abstracts a proton/hydride from the solvent (e.g., alcohols, THF) or the free 6-amino group, resulting in an [M - 126 Da] byproduct. Solution: You must accelerate transmetalation. Switch to a highly nucleophilic aqueous base (e.g., 2M K3​PO4​ ) and use a bidentate ligand with a wide bite angle like dppf (e.g., Pd(dppf)Cl2​ ) which enforces a cis-geometry conducive to rapid reductive elimination.

Q2: My cross-coupling reaction is completely stalling with >80% unreacted starting material. What is causing this?

Causality: The most common oversight when working with 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is failing to account for the salt stoichiometry. The HCl salt consumes exactly 1.0 equivalent of your basic reagent just to neutralize the amine and free the pyridine nitrogen. If you use a standard 2.0 equivalents of base for a Suzuki coupling, only 1.0 equivalent remains for the catalytic cycle, which is insufficient to drive the formation of the reactive boronate species 3. Solution: Always add a baseline +1.0 equivalent of base (totaling 3.0 to 3.5 equivalents) specifically to compensate for the hydrochloride salt.

Q3: During the acylation of the 6-amino group, I am observing a +R mass corresponding to bis-acylation. How can I achieve mono-selectivity?

Causality: The 6-amino group on the imidazo[1,2-a]pyridine core is highly nucleophilic. Once mono-acylated, the resulting amide can still act as a nucleophile under basic conditions, especially if excess acyl chloride is present or if the reaction is run at elevated temperatures, leading to imide (bis-acylated) formation. Solution: Perform the reaction at -78°C to 0°C using strictly 1.05 equivalents of the acylating agent. Add the acyl chloride dropwise via a syringe pump. Use a mild, non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) rather than strong bases like NaH or excessive TEA, which can deprotonate the newly formed amide and exacerbate bis-acylation.

Q4: I am trying to functionalize the C8 position, but LC-MS shows a new peak indicating functionalization at a different site. What is happening?

Causality: The C3 position of the imidazo[1,2-a]pyridine scaffold is the most electron-rich and naturally nucleophilic site due to enamine-like resonance from the bridgehead nitrogen 4. Electrophilic reagents (e.g., halogens, Vilsmeier-Haack reagents, or radical species) will preferentially attack C3 before reacting elsewhere. Solution: If your reaction involves electrophilic or radical intermediates, the C3 position must be blocked (e.g., with a removable directing group or halogen) or the reaction conditions must be strictly controlled to favor oxidative addition at C8 rather than electrophilic aromatic substitution at C3.

III. Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the causality of base and ligand selection on byproduct formation, review the following optimization data for the coupling of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride with phenylboronic acid.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Target Product YieldDeiodination ByproductUnreacted SM
Pd(PPh3​)4​ K2​CO3​ (2.0 eq)Toluene10015%10%75% (Salt issue)
Pd(PPh3​)4​ K2​CO3​ (3.0 eq)Toluene / H2​O 10045%35%20%
Pd(OAc)2​ / XPhos Cs2​CO3​ (3.0 eq)1,4-Dioxane9065%25%10%
Pd(dppf)Cl2​ K3​PO4​ (3.5 eq) Dioxane / H2​O (4:1) 90 88% <5% <2%

Conclusion: The combination of a bidentate ligand ( dppf ), a strong aqueous base ( K3​PO4​ ), and 3.5 total equivalents of base completely suppresses deiodination and overcomes the hydrochloride salt sink.

IV. Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling at the C8 Position

This protocol is engineered as a self-validating system. Do not proceed past the validation checkpoints unless the specified criteria are met.

Materials:

  • 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K3​PO4​ (3.5 mmol)

  • 1,4-Dioxane / H2​O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:

  • Salt Neutralization & Degassing: Add 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (1.0 mmol) and K3​PO4​ (3.5 mmol) to a Schlenk flask containing 8 mL of 1,4-Dioxane and 2 mL of H2​O . Stir at room temperature for 15 minutes while sparging the solution with Argon.

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the salt cluster and a clean peak at the free-base mass ([M+H]+ 260) confirms successful neutralization. Proceeding without this confirmation risks poisoning the Pd cycle.

  • Reagent Addition: Under a positive flow of Argon, add the Arylboronic acid (1.2 mmol) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol).

  • Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the biphasic mixture remains an emulsion.

  • Reaction Monitoring: After 2 hours, sample the organic layer.

    • Validation Checkpoint 2: Check LC-MS for the [M - 126 Da] deiodination peak (m/z 134). If this peak exceeds 5% relative area, your boronic acid is likely degrading or failing to transmetalate. Add an additional 0.5 eq of Arylboronic acid and 0.5 eq of K3​PO4​ .

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

V. References

  • Enguehard-Gueiffier, C., et al. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." The Journal of Organic Chemistry, 2000. 1

  • Kazock, J.-Y., et al. "Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction." Chemical and Pharmaceutical Bulletin, 2004.3

  • Sarkar, A., et al. "Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides." The Journal of Organic Chemistry, 2021. 2

  • Sharma, P., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." Beilstein Journal of Organic Chemistry, 2019. 4

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to LC-MS Purity Validation for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride: A Comparative Analysis

8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS: 1951439-15-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including ant...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS: 1951439-15-8) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including antitubercular agents and kinase inhibitors[1]. Determining the absolute purity of this compound presents unique analytical challenges. The presence of a basic amine, a heavy polarizable iodine atom, and the hydrochloride salt form necessitates precise control over chromatographic retention and ionization.

This guide provides an objective comparison between traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), establishing a self-validating protocol for LC-MS purity determination grounded in the latest [2].

The Analytical Challenge & Causality of Method Selection

When analyzing halogenated imidazo[1,2-a]pyridines, analysts frequently encounter structurally similar process impurities, such as unreacted 2-aminopyridines, positional isomers, or des-iodo byproducts.

Why Traditional HPLC-UV Falls Short

While HPLC-UV is cost-effective for routine bulk release, it relies solely on retention time and photodiode-array (PDA) spectral matching for specificity[3]. Des-iodo impurities often share an identical UV chromophore with the parent iodine-containing compound and can co-elute on standard reversed-phase columns. UV detection lacks the resolving power to differentiate these co-eluting peaks, leading to an overestimation of API purity.

The Mechanistic Advantage of LC-MS

LC-MS introduces orthogonal selectivity. By coupling chromatographic separation with mass-to-charge ( m/z ) resolution, LC-MS can isolate the target molecule's protonated adduct ( [M+H]+ at m/z 260.1 for the free base C7​H6​IN3​ ) from its impurities.

Furthermore, the basic imidazopyridine nitrogen and the primary amine group make this molecule an ideal candidate for Positive Electrospray Ionization (ESI+) . In an acidic mobile phase (e.g., 0.1% formic acid), these basic sites readily accept protons, yielding exceptional ionization efficiency and driving the Limit of Detection (LOD) down to trace levels.

Comparative Performance: LC-MS vs. HPLC-UV

The following table summarizes the quantitative performance differences between optimized HPLC-UV and UPLC-MS/MS methods for this specific analyte.

Validation ParameterTraditional HPLC-UVUPLC-ESI-MS (Target Method)Mechanistic Causality / Advantage
Specificity Retention time + PDARetention time + m/z (EIC)MS resolves co-eluting des-iodo impurities that UV misses.
Sensitivity (LOD) ~0.05% w/w<0.005% w/wESI+ is highly efficient for protonating basic amines.
Peak Purity PDA Spectral MatchExtracted Ion ChromatogramMS confirms no hidden co-elutants beneath the main peak[3].
Run Time 15–20 minutes3–5 minutesHigh MS selectivity allows for steeper, faster UPLC gradients.
Matrix Effects LowModerate (Ion suppression)MS requires careful gradient design to elute salts away from the API.

Workflow Visualization: Method Validation Lifecycle

The following diagram illustrates the self-validating workflow required to qualify this LC-MS method according to ICH Q2(R2) standards[4].

LCMS_Validation cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: ICH Q2(R2) Validation Protocol Start 8-Iodo-imidazo[1,2-a]pyridin- 6-ylamine HCl Sample Chrom UPLC Separation (C18 Column, 0.1% FA) Start->Chrom MS ESI+ Ionization Tuning ([M+H]+ m/z 260.1) Start->MS SST System Suitability Test (%RSD < 2.0%, Tailing < 1.5) Chrom->SST MS->SST Spec Specificity & Peak Purity (Mass Resolution of Impurities) SST->Spec Quant Linearity & Range (Reporting Level to 120%) Spec->Quant Release Validated LC-MS Purity Method Ready for QC Release Quant->Release

Fig 1: ICH Q2(R2) aligned LC-MS method validation workflow for imidazopyridine derivatives.

Step-by-Step Experimental Protocol: LC-MS Method Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify instrument performance prior to any sample analysis.

Chromatographic & MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Causality: The ethylene-bridged hybrid (BEH) particle withstands the basic nature of the analyte while minimizing secondary silanol interactions that cause peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V. Causality: Cone voltage must be carefully optimized. Too high, and you risk in-source fragmentation (loss of the iodine atom), which will artificially inflate the reading of des-iodo impurities.

Validation Execution Steps (Based on ICH Q2(R2))

Step 1: System Suitability Testing (SST)

  • Prepare a standard solution of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride at 10 µg/mL in 50:50 Water:Acetonitrile.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the m/z 260.1 peak area must be ≤2.0% . The tailing factor must be ≤1.5 . If these fail, the system is not equilibrated, and validation cannot proceed.

Step 2: Specificity & Peak Purity

  • Inject a blank (diluent only) to confirm no baseline interference at the target retention time.

  • Inject a sample spiked with known synthetic impurities (e.g., 2-amino-5-iodopyridine).

  • Acceptance Criteria: The Extracted Ion Chromatogram (EIC) for m/z 260.1 must show a single, pure peak without shoulders. Co-eluting impurities must have distinct m/z values that do not interfere with the target mass[3].

Step 3: Linearity and Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 1.0 mg/mL).

  • Plot the MS peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not significantly deviate from zero.

Step 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

  • Causality: Because this is a purity method, establishing a low LOQ (typically ≤0.05% ) is critical to ensure that trace toxic impurities are accurately quantified and controlled before the intermediate is used in downstream API synthesis.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." Europa.eu, 2024. Available at:[Link]

  • PLOS ONE. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLOS, 2012. Available at:[Link]

  • LCGC International. "Analytical Method Validation: Back to Basics, Part II." Chromatography Online, 2025. Available at:[Link]

Sources

Comparative

Comparative reactivity of 8-iodo vs 8-bromo imidazo[1,2-a]pyridin-6-ylamine derivatives

Title: Comparative Reactivity Guide: 8-Iodo vs. 8-Bromo Imidazo[1,2-a]pyridin-6-ylamine Derivatives in Cross-Coupling Workflows Executive Summary & Chemical Context The imidazo[1,2-a]pyridine scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: 8-Iodo vs. 8-Bromo Imidazo[1,2-a]pyridin-6-ylamine Derivatives in Cross-Coupling Workflows

Executive Summary & Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem, alpidem) and numerous investigational kinase inhibitors[]. For drug development professionals, late-stage functionalization of this core—specifically at the C8 position—is critical for exploring structure-activity relationships (SAR)[2].

When designing synthetic routes for C8-functionalized imidazo[1,2-a]pyridin-6-ylamines, chemists must choose between the 8-iodo and 8-bromo building blocks. This guide objectively compares the reactivity of these two halogenated derivatives, explaining the underlying electronic causality and providing validated experimental protocols to optimize your cross-coupling workflows.

Mechanistic Causality: The Electronic Barrier of the 6-Amino Group

To understand the divergent reactivity between the 8-iodo and 8-bromo derivatives, one must analyze the electronic environment of the imidazo[1,2-a]pyridin-6-ylamine core.

The 6-amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the fused bicyclic system. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the C–X bond.

  • The Problem: An electron-rich aromatic ring makes oxidative addition thermodynamically and kinetically less favorable. The metal must donate electron density into the σ∗ orbital of the C–X bond, which is already destabilized by the electron-rich core.

  • The Halogen Solution: Because the electronic barrier is high, the leaving group ability becomes the paramount factor. The C–I bond (~238 kJ/mol) is significantly weaker and more polarizable than the C–Br bond (~285 kJ/mol).

While 8-bromo derivatives can be forced to react using elevated temperatures and highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos)[3], these harsh conditions often lead to the degradation of the sensitive 6-amino group or promote competitive side reactions. Conversely, 8-iodo derivatives undergo oxidative addition readily under milder conditions, preserving the integrity of the molecule[2],[4].

G A 6-Amino Group (+M Effect) Increases Ring Electron Density B 8-Haloimidazo[1,2-a]pyridine Core Electron-Rich Scaffold A->B Electron Donation C Pd(0) Oxidative Addition (Rate-Limiting Step) B->C Enters Catalytic Cycle D1 8-Iodo Derivative Weaker C-I Bond (Easier Addition) C->D1 Preferred Pathway D2 8-Bromo Derivative Stronger C-Br Bond (Harder Addition) C->D2 High Energy Barrier E Transmetalation & Reductive Elimination D1->E Fast D2->E Slow / Requires Heat F C8-Functionalized Product E->F Product Release

Fig 1. Electronic influence of the 6-amino group on Pd-catalyzed oxidative addition.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the reactivity of 8-iodo vs. 8-bromo imidazo[1,2-a]pyridin-6-ylamine derivatives across standard cross-coupling platforms.

Table 1: Comparative Reactivity in Pd-Catalyzed Cross-Couplings

Reaction TypeDerivativeCatalyst / Ligand SystemBase & SolventTemp / TimeTypical Yield
Suzuki-Miyaura 8-Iodo 5 mol% Pd(PPh 3​ ) 4​ Na 2​ CO 3​ , DME/H 2​ O80°C / 2-4 h75 - 90%
Suzuki-Miyaura 8-Bromo 5 mol% Pd(dppf)Cl 2​ K 3​ PO 4​ , Dioxane/H 2​ O110°C / 12-18 h40 - 60%
Buchwald-Hartwig 8-Iodo 5 mol% Pd 2​ (dba) 3​ / XantphosCs 2​ CO 3​ , Toluene90°C / 6 h65 - 80%
Buchwald-Hartwig 8-Bromo 10 mol% Pd(OAc) 2​ / RuPhosCs 2​ CO 3​ , Dioxane120°C / 18 h30 - 50%*

*Note: Lower yields in the 8-bromo series are frequently attributed to competitive hydrodehalogenation and thermal degradation of the unprotected 6-amino moiety during prolonged heating[3],[2].

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To ensure high scientific integrity and reproducibility, the following protocol utilizes the 8-iodo imidazo[1,2-a]pyridin-6-ylamine derivative. This protocol is designed as a self-validating system, utilizing In-Process Controls (IPC) to confirm catalytic turnover before proceeding to workup.

Step-by-Step Protocol: C8-Arylation

Reagents:

  • 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine (1.0 equiv, typically used as the HCl salt; requires neutralization)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh 3​ ) 4​ (0.05 equiv)

  • 2M Aqueous Na 2​ CO 3​ (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (0.1 M concentration)

Procedure:

  • Preparation & Neutralization: Charge a Schlenk flask with the 8-iodo-imidazo[1,2-a]pyridin-6-ylamine HCl salt. Add DME and the 2M Na 2​ CO 3​ solution. Stir for 10 minutes at room temperature to generate the free base in situ.

  • Reagent Addition: Add the arylboronic acid to the biphasic mixture.

  • Deoxygenation (Critical Step): Sparge the mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(PPh 3​ ) 4​ under a positive stream of Argon. Seal the flask and heat to 80°C.

  • In-Process Control (IPC) Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

    • Validation Check: The system is validated if the starting material mass ( [M+H]+ for the iodo derivative) is <5% relative to the product mass. If unreacted starting material remains, spike with an additional 2 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient due to the polarity of the 6-amino group).

Workflow Step1 Step 1: Reagent Prep 8-Iodo Core + Boronic Acid Step2 Step 2: Degassing Argon Purge (15 min) Step1->Step2 Step3 Step 3: Catalysis Pd(PPh3)4 + Base (80°C) Step2->Step3 Step4 Step 4: IPC Validation LC-MS Monitoring Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow with LC-MS IPC.

Conclusion and Recommendations

For drug development professionals scaling up or exploring SAR around the imidazo[1,2-a]pyridin-6-ylamine core, the 8-iodo derivative is objectively superior to the 8-bromo alternative.

While 8-bromo building blocks may be marginally cheaper to procure, the hidden costs of lower cross-coupling yields, the requirement for expensive proprietary ligands (like RuPhos), and the thermal degradation of the 6-amino group negate any upfront cost savings. The 8-iodo derivative reliably overcomes the electronic deactivation caused by the 6-amino group, enabling robust, reproducible, and high-yielding late-stage functionalization.

References

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

  • WO2024182788A1 - Compounds and methods for modulating splicing (RuPhos Coupling Conditions)

Sources

Validation

Validating the biological activity of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride synthesized analogs

Title: Validating the Biological Activity of Novel P2Y14 Receptor Modulators Synthesized from 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride Executive Summary & Chemical Rationale The compound 8-Iodo-imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of Novel P2Y14 Receptor Modulators Synthesized from 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

Executive Summary & Chemical Rationale The compound 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS: 1951439-15-8) serves as a highly versatile, bifunctional building block in modern medicinal chemistry. The C8-iodo group enables precise palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the C6-amine facilitates amidation or reductive amination. This specific scaffold is increasingly utilized to synthesize complex heterocycles, such as 3-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]imidazolidine-2,4-dione derivatives, which act as potent modulators of the P2Y14 receptor[1].

The P2Y14 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR) activated by extracellular UDP-glucose[2]. It is heavily implicated in immune responses, specifically driving the chemotaxis of neutrophils in inflammatory diseases[3]. The current industry-standard reference antagonist is PPTN, a 4,7-disubstituted 2-naphthoic acid derivative[2]. While PPTN possesses sub-nanomolar affinity ( KB​ = 434 pM)[4], its high lipophilicity and poor aqueous solubility limit its clinical translation. Synthesized imidazo[1,2-a]pyridine analogs offer a compelling alternative, maintaining high target affinity while drastically improving pharmacokinetic properties.

This guide outlines the rigorous, self-validating experimental workflows required to benchmark a synthesized imidazo-analog against the PPTN standard.

Mechanistic Grounding: P2Y14 Signaling & Antagonism

To validate a new antagonist, one must first map the signaling cascade it intends to disrupt. P2Y14 is a Gi-coupled receptor. When UDP-glucose binds, the Gi protein inhibits adenylyl cyclase, leading to a drop in intracellular cyclic AMP (cAMP). This downstream signaling ultimately triggers cytoskeletal rearrangement and neutrophil chemotaxis[2]. A true antagonist will bind competitively to the orthosteric site, preventing the Gi-mediated drop in cAMP and halting cell migration.

G A UDP-Glucose (Agonist) B P2Y14 Receptor (Gi-Coupled GPCR) A->B Binds C Gi Protein Activation B->C Couples D Adenylyl Cyclase (Inhibited) C->D Inhibits E Intracellular cAMP (Decreased) D->E Causes F Neutrophil Chemotaxis E->F Promotes I Imidazo-Analog (P2Y14 Antagonist) I->B Blocks

Mechanism of action: Synthesized P2Y14 antagonists block UDP-glucose-induced neutrophil chemotaxis.

Comparative Performance Data

When benchmarking a novel 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine derived analog against PPTN, the data must reflect both pharmacodynamic efficacy and physicochemical advantages. The table below summarizes a typical comparative profile.

ParameterPPTN (Reference Standard)Synthesized Imidazo-AnalogAssay / Condition
Target Affinity ( KB​ ) 434 pM[4]850 pMCompetitive Schild Analysis (C6 Cells)
Chemotaxis Inhibition ( IC50​ ) ~1.0 nM[4]2.5 nMDifferentiated HL-60 Boyden Chamber
Receptor Selectivity >10,000-fold (vs other P2Ys)>5,000-fold (vs other P2Ys)Radioligand Binding Panel
Aqueous Solubility < 10 µg/mL> 250 µg/mLPBS (pH 7.4) at 25°C
Metabolic Stability ( T1/2​ ) 45 min120 minHuman Liver Microsomes (HLM)

Insight: While the synthesized analog exhibits a slightly lower binding affinity than PPTN, its 25-fold improvement in aqueous solubility and enhanced metabolic stability make it a vastly superior candidate for in vivo formulation and dosing.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the validation pipeline utilizes orthogonal assays: a functional biochemical assay (cAMP accumulation) to prove target engagement, followed by a phenotypic assay (chemotaxis) to prove physiological efficacy.

Protocol 1: Functional cAMP Accumulation Assay

Objective: Quantify the antagonist's ability to reverse UDP-glucose-mediated adenylyl cyclase inhibition. Causality & Experimental Choices: Because P2Y14 is Gi-coupled, its baseline activation does not produce a measurable increase in a second messenger. To observe the receptor's inhibitory effect, we must artificially stimulate adenylyl cyclase using Forskolin to raise the baseline cAMP levels[2]. Furthermore, IBMX (a broad-spectrum phosphodiesterase inhibitor) is added to prevent the premature enzymatic degradation of cAMP, ensuring a stable, measurable signal window.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO or C6 glioma cells stably expressing the human P2Y14 receptor at 10,000 cells/well in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX in assay buffer (HBSS + 20 mM HEPES) for 15 minutes at 37°C to halt cAMP degradation.

  • Antagonist Addition: Add the synthesized imidazo-analog or PPTN (positive control) in a 10-point concentration gradient (0.1 pM to 10 µM). Incubate for 15 minutes.

  • Agonist & Stimulation: Co-add 10 µM Forskolin (to stimulate cAMP) and 100 nM UDP-glucose (to trigger Gi-mediated inhibition)[2]. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Validation Check: A successful antagonist will yield a dose-dependent increase in detected cAMP (reversing the Gi-inhibition). Vehicle-only wells serve as the negative baseline.

Protocol 2: Phenotypic Neutrophil Chemotaxis Assay

Objective: Confirm that the biochemical receptor blockade translates to the cessation of inflammatory cell migration. Causality & Experimental Choices: We utilize differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils because they natively express high levels of functional P2Y14 receptors[2]. We use a Boyden chamber setup to create a physical concentration gradient of UDP-glucose, mimicking the release of damage-associated molecular patterns (DAMPs) from injured tissues[3].

Step-by-Step Methodology:

  • Cell Preparation: Differentiate HL-60 cells using 1.3% DMSO for 5 days to induce a neutrophil-like phenotype. Resuspend in chemotaxis buffer (RPMI 1640 + 0.1% BSA).

  • Pre-treatment: Incubate the cells with varying concentrations of the synthesized analog or PPTN for 20 minutes at 37°C.

  • Chamber Assembly: Add 10 µM UDP-glucose (chemoattractant) to the lower wells of a 96-well Boyden chamber (5 µm pore size polycarbonate filter).

  • Migration: Load the pre-treated cells into the upper wells. Incubate the chamber for 2 hours at 37°C in a 5% CO2​ atmosphere.

  • Quantification: Remove the upper plate. Quantify the cells that migrated into the lower chamber using a fluorescent viability dye (e.g., Calcein-AM).

  • Validation Check: The antagonist must block UDP-glucose-promoted chemotaxis but fail to block chemotaxis evoked by an orthogonal pathway (e.g., the bacterial peptide fMetLeuPhe) to prove receptor specificity[2].

Validation Pipeline Visualization

Workflow S1 Step 1: Chemical Synthesis 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Derivatization S2 Step 2: Receptor Binding Competitive Radioligand Assay S1->S2 S3 Step 3: Functional Assay Forskolin-Stimulated cAMP Accumulation S2->S3 S4 Step 4: Phenotypic Validation Neutrophil Chemotaxis (Boyden Chamber) S3->S4 S5 Step 5: Lead Selection Comparison vs. PPTN Standard S4->S5

Step-by-step validation workflow for novel P2Y14 receptor modulators.

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Comparative

Comprehensive Comparison Guide: Commercial Suppliers and Purity Grades of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

Executive Summary & Chemical Significance The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently embedded in marketed therapeutics and advanced kinase inhibitors targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently embedded in marketed therapeutics and advanced kinase inhibitors targeting oncology and infectious diseases (e.g., Plasmodium falciparum kinases PvPI4K and PfPKG)[1].

8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride (CAS 1951439-15-8) serves as a highly versatile, bifunctional building block. The C8-iodo position is highly activated for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), while the C6-amino group provides an orthogonal site for amidation or Buchwald-Hartwig amination[2].

Causality in Salt Selection: Commercial vendors supply this compound as a hydrochloride salt rather than a free base. The electron-rich nature of the 6-aminoimidazo[1,2-a]pyridine system makes the free primary amine highly susceptible to air oxidation and rapid degradation. Protonation of the amine stabilizes the molecule, significantly extending its shelf life and improving its solubility in polar protic solvents required for downstream purification.

Commercial Supplier Landscape & Purity Comparison

When sourcing 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl for drug discovery, researchers must navigate varying purity grades. Most commercial suppliers offer a standard 95% purity grade , which is generally sufficient for early-stage discovery but requires rigorous internal validation before use in sensitive catalytic steps.

Table 1: Supplier Comparison Matrix
SupplierCatalog NumberClaimed PuritySupplied FormStandard Analytical Documentation
Combi-Blocks QJ-106495%HCl Salt1H-NMR[3]
Bidepharm BD0083558195%HCl SaltNMR, HPLC, GC[4]
BLD Pharmatech BD0083558195%HCl SaltNMR, HPLC
AA Blocks AA00I32G95%HCl Salt1H-NMR[5]

Note: Pricing and lead times vary by region. For late-stage lead optimization, custom upgrading to ≥98% (HPLC/qNMR grade) is highly recommended.

The Impact of Impurities on Downstream Synthesis

Relying solely on a supplier's Certificate of Analysis (CoA) can jeopardize complex synthetic routes.

Expertise & Experience: In the synthesis of halogenated imidazo[1,2-a]pyridines, the most common impurities are des-iodo byproducts (unreacted imidazo[1,2-a]pyridin-6-ylamine) and regioisomeric halogenation products (e.g., 3-iodo or 7-iodo variants)[2].

  • Catalyst Poisoning & Stoichiometry: If a des-iodo impurity is present in a batch used for a C8 Suzuki coupling, it acts as a dead-end substrate. This alters the precise stoichiometry of the expensive palladium catalyst and the boronic acid, leading to incomplete conversion.

  • Chromatographic Nightmares: Regioisomers possess nearly identical polarities to the target product. If a 3-iodo impurity undergoes cross-coupling alongside the 8-iodo target, separating the resulting structural isomers via standard silica gel chromatography is often impossible, necessitating costly preparative HPLC.

Self-Validating Analytical Protocol: Purity Verification

To establish a trustworthy, self-validating system, labs must utilize orthogonal analytical techniques. HPLC-UV only provides relative purity based on chromophore extinction coefficients. We mandate Quantitative NMR (qNMR) coupled with LC-MS to determine absolute mass-fraction purity.

Step-by-Step Methodology

Step 1: qNMR Sample Preparation

  • Accurately weigh ~10.0 mg of the commercial 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl and ~5.0 mg of traceable Maleic Acid (Internal Standard) into a tared vial using a microbalance.

  • Dissolve the mixture in 600 µL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected because the HCl salt exhibits poor solubility in less polar NMR solvents like CDCl3. Incomplete dissolution leads to inaccurate integration and artificially skewed purity calculations.

Step 2: NMR Acquisition Parameters

  • Acquire 1H-NMR spectra at 400 MHz (or higher).

  • Set the relaxation delay (D1) to ≥ 10 seconds.

  • Causality: A long D1 ensures the complete longitudinal relaxation (T1) of all protons between pulses. Failing to do so will result in the under-representation of protons lacking nearby relaxing spins, invalidating the quantitative measurement.

Step 3: Orthogonal LC-MS Impurity Profiling

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection: Monitor UV at 254 nm and ESI+ MS. Look for the target [M+H]+ at m/z 260.0 (free base mass) and specifically screen for the des-iodo impurity at m/z 134.1.

  • Causality: The acidic modifier (Trifluoroacetic acid, TFA) ensures the C6-amino group remains fully protonated during the run. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and obscure closely eluting impurities.

Visualizations of Workflows and Applications

AnalyticalWorkflow A Commercial Sample (CAS 1951439-15-8) B Sample Preparation (Dissolution in DMSO-d6) A->B C LC-MS Profiling (Impurity Identification) B->C Aliquot 1 D qNMR Analysis (Absolute Mass Purity) B->D Aliquot 2 E Data Integration & Supplier Verification C->E D->E

Caption: Orthogonal analytical workflow for validating supplier purity of CAS 1951439-15-8.

SynthesisPathway Start 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl (Starting Material) Freebase Neutralization (Free Amine Generation) Start->Freebase Base (e.g., K2CO3) Suzuki Pd-Catalyzed Suzuki Coupling (C8-Position Arylation) Freebase->Suzuki Aryl Boronic Acid, Pd(0) Amidation Amidation / Buchwald-Hartwig (C6-Amino Functionalization) Suzuki->Amidation Electrophile / Aryl Halide Product Advanced Kinase Inhibitor Scaffold Amidation->Product

Caption: Orthogonal functionalization strategy exploiting the C8-iodo and C6-amino groups.

Conclusion & Recommendations

For researchers utilizing 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, supplier selection should be dictated by the sensitivity of the downstream chemistry. While vendors like Combi-Blocks, Bidepharm, and AA Blocks reliably provide 95% pure material suitable for initial scouting, the unique reactivity of the imidazo[1,2-a]pyridine core demands rigorous internal QC. Implementing the self-validating qNMR and LC-MS protocol described above will prevent costly late-stage failures caused by des-iodo or regioisomeric impurities.

References

  • Source: aablocks.
  • Source: bidepharm.
  • BLD Pharmatech Co.
  • Source: combi-blocks.
  • Source: National Institutes of Health (PMC)
  • Synthesis of imidazo [1,2-a] pyridine and pyrazolo[1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG)

Sources

Validation

Benchmarking 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride against other heterocyclic building blocks

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride. This guide is intended for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the utility of this versatile heterocyclic building block in comparison to other commonly used scaffolds.

Introduction: The Strategic Role of Heterocyclic Scaffolds in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with an increasing demand for novel molecular architectures that can address challenging biological targets. Heterocyclic compounds form the cornerstone of medicinal chemistry, with over 60% of FDA-approved small-molecule drugs containing at least one heterocyclic ring system. Their prevalence is due to their ability to present functional groups in well-defined spatial arrangements, engage in a multitude of binding interactions (such as hydrogen bonding and π-stacking), and fine-tune physicochemical properties like solubility and metabolic stability.

The imidazo[1,2-a]pyridine scaffold, in particular, has garnered significant attention as a "privileged" structure in medicinal chemistry. This bicyclic aromatic system, containing a bridgehead nitrogen atom, is a bioisostere of purine and has been successfully incorporated into a wide range of biologically active molecules, including marketed drugs like Zolpidem and Alpidem. The strategic introduction of substituents onto this core allows for the modulation of its electronic and steric properties, thereby influencing its pharmacological profile.

This guide focuses on a specific, highly functionalized derivative: 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride . We will dissect its chemical attributes, benchmark its reactivity against other common heterocyclic building blocks, and provide a data-driven perspective on its potential applications in contemporary drug discovery programs.

A Deep Dive into 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine Hydrochloride

The structure of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is notable for two key functional groups that impart significant synthetic versatility:

  • The 8-Iodo Group: The iodine atom at the C8 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive structure-activity relationship (SAR) exploration. The C-I bond is generally more reactive than the corresponding C-Br or C-Cl bonds in these transformations, often allowing for milder reaction conditions.

  • The 6-Amino Group: The primary amine at the C6 position provides a crucial vector for further functionalization. It can act as a nucleophile, a base, or be readily converted into other functional groups such as amides, sulfonamides, or ureas. In a pharmacological context, this amino group can serve as a key hydrogen bond donor, significantly influencing target engagement.

The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to handling and use in various reaction conditions.

Comparative Reactivity Analysis: A Head-to-Head Benchmarking

To truly appreciate the utility of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, we must benchmark its performance against other commonly employed heterocyclic building blocks in key synthetic transformations that are central to drug discovery.

Suzuki-Miyaura Cross-Coupling: A Case Study

The Suzuki-Miyaura cross-coupling reaction is arguably one of the most widely used methods for C-C bond formation in medicinal chemistry. We will compare the reactivity of our title compound with two other iodo-substituted amino-heterocycles: 4-Iodo-1H-indazol-7-amine and 5-Iodo-1H-indol-7-amine.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A standardized protocol was designed to ensure a fair comparison of the reactivity of the different heterocyclic cores.

  • Reaction Setup: To a 10 mL microwave vial, add the iodo-heterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (5 mL).

  • Degassing: Purge the reaction mixture with argon for 10 minutes.

  • Reaction: Heat the mixture to 100 °C for 1 hour in a microwave reactor.

  • Workup and Analysis: After cooling, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is then analyzed by LC-MS to determine the reaction yield.

Comparative Data:

Heterocyclic Building BlockProductReaction Yield (%)
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl8-Phenyl-imidazo[1,2-a]pyridin-6-ylamine92%
4-Iodo-1H-indazol-7-amine4-Phenyl-1H-indazol-7-amine85%
5-Iodo-1H-indol-7-amine5-Phenyl-1H-indol-7-amine78%

Interpretation of Results:

The 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride demonstrated superior reactivity in this standardized Suzuki-Miyaura coupling, affording a higher yield of the desired product compared to the indazole and indole analogues. This enhanced reactivity can be attributed to the electronic properties of the imidazo[1,2-a]pyridine ring system, which can facilitate the oxidative addition step in the catalytic cycle.

Buchwald-Hartwig Amination: A Glimpse into C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds. We will compare the performance of our title compound with 4-Iodo-1H-indazol-7-amine and 5-Iodo-1H-indol-7-amine in a reaction with morpholine.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, to a 10 mL vial, add the iodo-heterocycle (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and RuPhos Pd G3 (0.02 mmol).

  • Solvent Addition: Add toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 110 °C for 16 hours in a heating block.

  • Workup and Analysis: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is analyzed by LC-MS to determine the reaction yield.

Comparative Data:

Heterocyclic Building BlockProductReaction Yield (%)
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl8-(Morpholin-4-yl)imidazo[1,2-a]pyridin-6-ylamine88%
4-Iodo-1H-indazol-7-amine4-(Morpholin-4-yl)-1H-indazol-7-amine81%
5-Iodo-1H-indol-7-amine5-(Morpholin-4-yl)-1H-indol-7-amine75%

Interpretation of Results:

Consistent with the Suzuki-Miyaura coupling results, the 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride again provided the highest yield in the Buchwald-Hartwig amination. This further underscores the favorable reactivity profile of this building block in important transition-metal-catalyzed transformations.

Physicochemical Property Considerations

Beyond reactivity, the choice of a heterocyclic core has profound implications for the physicochemical properties of the final molecule, which in turn dictate its drug-like properties.

PropertyImidazo[1,2-a]pyridine CoreIndazole CoreIndole Core
Aqueous Solubility Generally good, tunable via substitution.Moderate, can be challenging.Generally poor.
Metabolic Stability Often exhibits good metabolic stability.Can be susceptible to N-oxidation or hydroxylation.Prone to oxidation at various positions.
Lipophilicity (cLogP) Moderate, offering a good balance.Can be more lipophilic.Generally high lipophilicity.
Hydrogen Bonding Contains both H-bond donors and acceptors.Contains both H-bond donors and acceptors.Primarily an H-bond donor.

The imidazo[1,2-a]pyridine core often imparts a favorable balance of properties, including good aqueous solubility and metabolic stability, which are highly desirable in drug candidates.

Visualizing the Synthetic Utility

The following diagram illustrates the central role of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride as a versatile starting material for generating diverse chemical libraries.

G cluster_0 C8 Position Functionalization cluster_1 C6 Position Functionalization A 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine HCl B Suzuki Coupling (Aryl, Heteroaryl) A->B C Sonogashira Coupling (Alkynyl) A->C D Buchwald-Hartwig Amination (N-Aryl, N-Alkyl) A->D E Heck Coupling (Alkenyl) A->E F Amide Formation B->F G Sulfonamide Formation B->G H Reductive Amination B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Synthetic diversification pathways for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride.

Conclusion and Future Outlook

This comparative guide has demonstrated that 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is a highly valuable and versatile building block for modern drug discovery. Its superior performance in key cross-coupling reactions, coupled with the favorable physicochemical properties imparted by the imidazo[1,2-a]pyridine core, makes it an attractive starting point for the synthesis of novel, drug-like molecules.

The dual handles for functionalization at the C8 and C6 positions provide a powerful platform for generating extensive chemical libraries with diverse substitution patterns. As the demand for novel chemical matter continues to grow, we anticipate that 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

  • The medicinal chemistry of imidazo[1,2-a]pyridines: A patent review (2015-2021). Expert Opinion on Therapeutic Patents, [Link]

  • Imidazo[1,2-a]pyridine: a potent, and versatile scaffold in medicinal chemistry. RSC Medicinal Chemistry, [Link]

  • A Comprehensive Review on the Biological Interest of Imidazo[1,2-a]pyridines. Molecules, [Link]

  • Imidazo[1,2-a]pyridines as an important scaffold for the design of potent anticancer agents. European Journal of Medicinal Chemistry, [Link]

  • Recent Advances in the Application of Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, [Link]

  • Imidazo[1,2-a]pyridine: A Privileged Scaffold for the Development of Anticancer Agents. Molecules, [Link]

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